![molecular formula C12H15FO B13525493 1-[1-(3-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525493.png)
1-[1-(3-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(3-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety, with a fluorine and a methyl group substituted on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common approach is the reaction of 3-fluoro-2-methylbenzyl chloride with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
化学反応の分析
Types of Reactions: 1-[1-(3-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 1-[1-(3-Fluoro-2-methylphenyl)cyclopropyl]ethanone.
Reduction: Formation of 1-[1-(3-Fluoro-2-methylphenyl)cyclopropyl]ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[1-(3-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[1-(3-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may confer unique binding properties, while the fluorine atom can influence the compound’s electronic and steric characteristics. These interactions can modulate various biochemical pathways, leading to the observed effects.
類似化合物との比較
- 1-Cyclopropyl-1-(3-fluoro-2-methylphenyl)ethanol
- 1-Cyclopropyl-1-(3-fluoro-2-(methylthio)phenyl)ethanol
Comparison: Compared to its analogs, 1-[1-(3-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This structural variation can result in different chemical reactivity and biological activity, making it a compound of particular interest for further study.
特性
分子式 |
C12H15FO |
|---|---|
分子量 |
194.24 g/mol |
IUPAC名 |
1-[1-(3-fluoro-2-methylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C12H15FO/c1-8-10(4-3-5-11(8)13)12(6-7-12)9(2)14/h3-5,9,14H,6-7H2,1-2H3 |
InChIキー |
HXEQKNXATJRFOA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1F)C2(CC2)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


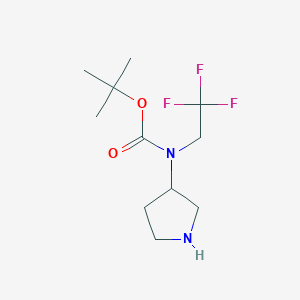

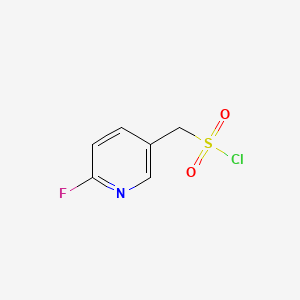
![5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13525434.png)

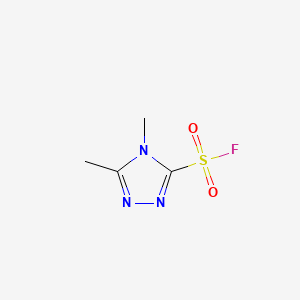
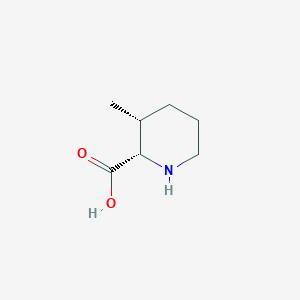

![Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride](/img/structure/B13525458.png)

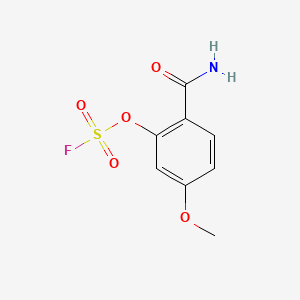
![Methyl[3-(methylsulfanyl)butan-2-yl]amine](/img/structure/B13525477.png)


